4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that acts as a selective agonist of the serotonin 2A receptor. This compound has been extensively researched for its potential therapeutic applications, particularly in the field of neuroscience.
作用機序
4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole acts as a selective agonist of the serotonin 2A receptor, which is a subtype of the serotonin receptor family. This receptor is primarily located in the prefrontal cortex, where it plays a key role in regulating neural activity and cognitive processes. Activation of the serotonin 2A receptor by 4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole leads to increased neural activity and altered perception, which is responsible for its hallucinogenic effects.
Biochemical and Physiological Effects
4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has been shown to have a range of biochemical and physiological effects on the brain and body. It has been shown to increase neural activity in the prefrontal cortex, as well as to alter the activity of other brain regions involved in sensory processing and perception. 4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has also been shown to alter heart rate and blood pressure, as well as to induce changes in body temperature and other physiological parameters.
実験室実験の利点と制限
4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin 2A receptor, which allows for precise control over its effects on neural activity. It is also relatively easy to synthesize in high yields, making it readily available for research purposes. However, 4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole also has several limitations, including its potential for inducing severe hallucinogenic effects in human subjects. This limits its use in clinical research and requires careful consideration of ethical concerns when using it in animal models.
将来の方向性
There are several potential future directions for research involving 4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole. One area of interest is the potential therapeutic applications of serotonin agonists in the treatment of mental health disorders, particularly depression and anxiety. Another area of interest is the development of new compounds that target the serotonin 2A receptor with greater selectivity and potency, which could lead to more precise control over neural activity and fewer side effects. Finally, there is a need for further research into the mechanisms underlying the hallucinogenic effects of 4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole and other serotonin agonists, which could lead to a better understanding of the neural basis of perception and consciousness.
合成法
4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole can be synthesized through a multi-step process involving the condensation of 2,3-dihydroindole with 3,5-dimethyl-4-(bromomethyl)oxazole, followed by reduction and deprotection steps. This method has been optimized to produce high yields of pure 4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole, making it a reliable source for research purposes.
科学的研究の応用
4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has been used extensively in scientific research as a tool for studying the serotonin 2A receptor and its role in the brain. It has been used to investigate the effects of serotonin on neural activity, as well as to study the mechanisms underlying hallucinogenic drug effects. 4-(2,3-Dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has also been used to investigate the potential therapeutic applications of serotonin agonists in the treatment of depression, anxiety, and other mental health disorders.
特性
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-13(11(2)17-15-10)9-16-8-7-12-5-3-4-6-14(12)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPIUCWCFVDFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。